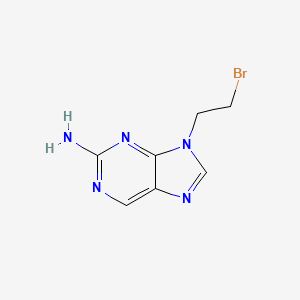
9-(2-bromoethyl)-9H-purin-2-amine
Description
9-(2-Bromoethyl)-9H-purin-2-amine is a purine derivative featuring a 2-bromoethyl substituent at the N9 position and an amine group at the C2 position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules. This compound’s bromoethyl group enhances its reactivity, making it a valuable intermediate in medicinal chemistry for covalent modifications or further alkylation reactions .
Properties
Molecular Formula |
C7H8BrN5 |
|---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
9-(2-bromoethyl)purin-2-amine |
InChI |
InChI=1S/C7H8BrN5/c8-1-2-13-4-11-5-3-10-7(9)12-6(5)13/h3-4H,1-2H2,(H2,9,10,12) |
InChI Key |
YWTPXFZSOUGVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the N9 Position
The N9 position of purines is a key site for structural diversification. Below is a comparative analysis of substituents and their impacts:
Key Observations :
- Bromoethyl vs. Allyl/Propargyl : The bromoethyl group offers superior leaving-group capability compared to allyl or propargyl groups, enabling covalent bond formation in target proteins .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl) enhance π-π stacking in enzyme binding pockets, while aliphatic chains (e.g., piperidinyl) improve solubility .
Amine Position (C2 vs. C6)
The position of the amine group significantly influences biological activity and synthetic pathways:
Key Observations :
Example :
- 9-(2-Bromoethyl)-9H-purin-6-amine (analog): Synthesized via alkylation of 6-aminopurine with 1,2-dibromoethane (74% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


